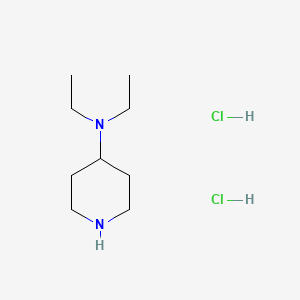

4-(Diethylamino)piperidine Dihydrochloride

Overview

Description

Scientific Research Applications

Biological Imaging and pH Sensing

A novel pH-sensitive probe was developed by introducing piperidine into the coumarin stem, which exhibited high sensitivity in the pH range from 5.9 to 3.0. This probe demonstrated good cell membrane permeability and was effective in tracing intracellular pH changes, making it a valuable tool for biological imaging and monitoring cellular activities under different pH conditions (Liu et al., 2015).

Hydrogen Storage for Fuel Cells

Research on substituted piperidines and octahydroindoles for reversible organic hydrogen storage liquids for hydrogen-powered fuel cells highlighted the importance of structural features in lowering the enthalpy of dehydrogenation. Substituents such as 4-aminopiperidine and piperidine-4-carboxamide significantly increased the rate of catalytic dehydrogenation, underscoring the potential of these compounds in hydrogen storage and fuel cell technology (Cui et al., 2008).

Chemical Synthesis and Insecticidal Activity

A series of novel piperidinyl-containing α-aminophosphonates were synthesized and demonstrated insecticidal activities against Plutella xylostella. The synthesis process, characterized by efficient catalysis under solvent-free conditions, highlights the significance of these compounds in the field of agricultural chemistry and pest control (Jiang et al., 2013).

Crystal Structure Analysis

The study of the crystal and molecular structure of 4-carboxypiperidinium chloride provided valuable insights into the conformational and intermolecular interaction properties of piperidine derivatives. Such structural analyses are crucial in the field of crystallography and material science for understanding the properties and applications of these compounds (Szafran et al., 2007).

Safety and Hazards

Mechanism of Action

Target of Action

This compound is a fine chemical intermediate and can be used as a solvent and organic synthesis reagent . It is mainly used as an organic intermediate .

Biochemical Pathways

As an organic intermediate, it is involved in various chemical reactions in the fields of pesticides, pharmaceuticals, and organic synthesis .

Result of Action

As an organic intermediate, it is primarily used in the synthesis of other compounds .

Biochemical Analysis

Biochemical Properties

4-(Diethylamino)piperidine Dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with N-methyl-D-aspartate receptors, where it acts as a modulator. This interaction is crucial for its role in reducing the effects of alcohol dependence . Additionally, this compound can interact with polyamines, affecting their modulation of receptor activity .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with N-methyl-D-aspartate receptors can alter calcium ion influx, affecting downstream signaling pathways and gene expression . This modulation can lead to changes in cellular metabolism, impacting cell survival and function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to N-methyl-D-aspartate receptors, modulating their activity and influencing calcium ion influx . This binding can inhibit or activate downstream signaling pathways, leading to changes in gene expression and cellular responses. Additionally, this compound can interact with polyamines, further modulating receptor activity and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to reduced efficacy and altered cellular responses . Long-term exposure to this compound in in vitro or in vivo studies has shown sustained modulation of receptor activity and cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively modulates receptor activity without causing significant adverse effects . At higher doses, this compound can lead to toxic effects, including altered cellular metabolism and gene expression . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical and cellular responses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and function. The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . Enzymes involved in the metabolism of this compound include cytochrome P450 enzymes, which play a crucial role in its biotransformation and elimination .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its activity and function . Studies have shown that this compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its biochemical effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization influences its interactions with biomolecules and its overall biochemical and cellular effects .

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(Diethylamino)piperidine Dihydrochloride involves the reaction of piperidine with diethylamine followed by the addition of hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "Piperidine", "Diethylamine", "Hydrochloric acid" ], "Reaction": [ "Add diethylamine to piperidine in a reaction flask", "Stir the mixture at room temperature for several hours", "Add hydrochloric acid to the reaction mixture to form the dihydrochloride salt", "Filter the resulting solid and wash with cold diethyl ether", "Dry the product under vacuum to obtain 4-(Diethylamino)piperidine Dihydrochloride" ] } | |

CAS No. |

50534-25-3 |

Molecular Formula |

C9H21ClN2 |

Molecular Weight |

192.73 g/mol |

IUPAC Name |

N,N-diethylpiperidin-4-amine;hydrochloride |

InChI |

InChI=1S/C9H20N2.ClH/c1-3-11(4-2)9-5-7-10-8-6-9;/h9-10H,3-8H2,1-2H3;1H |

InChI Key |

KDCAVDKTBOAKMF-UHFFFAOYSA-N |

SMILES |

CCN(CC)C1CCNCC1.Cl.Cl |

Canonical SMILES |

CCN(CC)C1CCNCC1.Cl |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(Aminomethyl)-2-pyridinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)amine](/img/structure/B1395160.png)